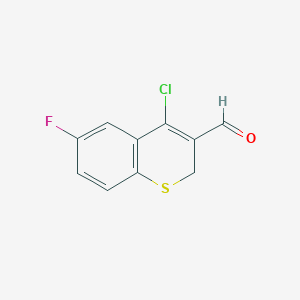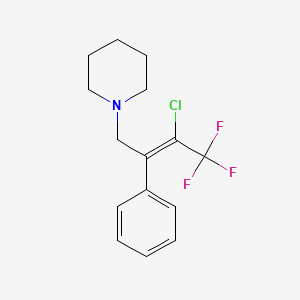
4-chloro-6-fluoro-2H-thiochromene-3-carbaldehyde
Vue d'ensemble
Description
“4-chloro-6-fluoro-2H-thiochromene-3-carbaldehyde” is a chemical compound with the molecular formula C10H7ClOS . It is a derivative of thiochromene, a sulfur-containing heterocyclic compound .
Synthesis Analysis
The synthesis of “this compound” involves the Vilsmeier-Haack-Arnold Reaction (VHA) reaction . The reaction is carried out under an argon atmosphere, and the resulting product can be used in the next stage without further purification .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of chlorine, sulfur, and oxygen atoms in its structure . The average mass of the molecule is 210.680 Da .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it can react with 2-aminophenols in DMF to produce 6H-thiochromeno[4,3-b]quinoline derivatives .Mécanisme D'action
The mechanism of action of 4-chloro-6-fluoro-2H-thiochromene-3-carbaldehyde is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components such as DNA, RNA, and proteins. This leads to the disruption of cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacterial and fungal cells, and reduce the replication of certain viruses. It has also been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-6-fluoro-2H-thiochromene-3-carbaldehyde in lab experiments is its broad-spectrum activity against a variety of microorganisms. Another advantage is its relatively low toxicity compared to other antimicrobial agents. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 4-chloro-6-fluoro-2H-thiochromene-3-carbaldehyde. One area of interest is its potential use as a drug for the treatment of viral infections such as herpes simplex virus and human immunodeficiency virus. Another area of interest is its potential use as a lead compound for the development of new antibacterial and antifungal agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Applications De Recherche Scientifique
4-chloro-6-fluoro-2H-thiochromene-3-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been found to have antibacterial, antifungal, and anticancer properties. It has also been shown to inhibit the growth of certain viruses such as herpes simplex virus and human immunodeficiency virus.
Propriétés
IUPAC Name |
4-chloro-6-fluoro-2H-thiochromene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFOS/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEBKLVLCWGKQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C2=C(S1)C=CC(=C2)F)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(2-methylphenyl)urea](/img/structure/B3040986.png)
![N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methylphenyl)urea](/img/structure/B3040987.png)
![N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(4-methylphenyl)urea](/img/structure/B3040988.png)
![N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methoxyphenyl)urea](/img/structure/B3040989.png)
![N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B3040991.png)
![3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B3040992.png)
![N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea](/img/structure/B3040993.png)
![N-(3-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea](/img/structure/B3040994.png)
![N1-[4-Phenyl-5-(trifluoromethyl)-3-thienyl]-2-chloroacetamide](/img/structure/B3040995.png)
![N3-[4-Phenyl-5-(trifluoromethyl)-3-thienyl]-2-chloronicotinamide](/img/structure/B3040998.png)

![[(Z)-1,3-dichloro-4,4,4-trifluorobut-2-en-2-yl]benzene](/img/structure/B3041004.png)
![1-[(4,5,6,7-Tetrafluorobenzo[b]furan-2-yl)methyl]pyrrolidine](/img/structure/B3041005.png)
